molecular formula C12H10O3 B1268439 Methyl 8-hydroxy-1-naphthoate CAS No. 5247-86-9

Methyl 8-hydroxy-1-naphthoate

Cat. No. B1268439
CAS RN: 5247-86-9
M. Wt: 202.21 g/mol
InChI Key: DSFFPEOQMHEQIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 8-hydroxy-1-naphthoate and its derivatives involves several chemical reactions, including hydroxy group directed C-H bond cleavage under rhodium catalysis. This method allows for the efficient production of naphtho[1,8-bc]pyran derivatives and related polycyclic compounds from 1-naphthols or other phenolic and alcoholic substrates with alkynes, highlighting the hydroxy groups' role in regioselective C-H bond cleavage (Mochida et al., 2010).

Molecular Structure Analysis

The molecular structure of methyl 8-hydroxy-1-naphthoate and related compounds reveals intramolecular hydrogen bonding, significantly affecting their ultraviolet and visible spectra in non-basic solvents. Structural studies indicate that the proximity, orientation, and steric strain factors are crucial in determining the compounds' reactivity and interactions (Packer & Smith, 1967).

Chemical Reactions and Properties

The alkaline hydrolysis of methyl 8-hydroxy-1-naphthoate and its derivatives has been studied, demonstrating the effect of substituents on hydrolysis rates. Neighbouring-group participation by the formyl- or benzoyl-carbonyl groups plays a significant role in the hydrolysis process, influencing the reaction's kinetics and mechanism (Bowden, 1973).

Physical Properties Analysis

The synthesis and investigation of methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate highlighted polymorphism, revealing different crystal structures and optical properties. This study underscores the importance of intermolecular interactions, such as C–H…π and π…π interactions, in determining the physical properties of these compounds (Sahoo et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 8-hydroxy-1-naphthoate derivatives have been explored through reactions with carbonyl compounds in basic solutions. The studies demonstrate how neighbouring-group participation influences the mechanisms of these reactions, contributing to our understanding of the compound's chemical behavior (Bowden, 1973).

Scientific Research Applications

Alkaline Hydrolysis Mechanism

Methyl 8-hydroxy-1-naphthoate and related compounds have been studied for their reactions in basic solutions. Research by Bowden (1973) focused on the alkaline hydrolysis of various methyl 1-naphthoates, including the investigation of rate coefficients, activation parameters, and solvent effects. This study provided insights into the neighboring-group participation by carbonyl groups in the hydrolysis process, emphasizing the significance of proximity, orientation, and steric strain factors (Bowden, 1973).

Intramolecular Catalysis

Another study by Bowden, Law, and Ranson (1978) explored the mechanism of hydrolysis of alkyl 8-hydroxy-1-naphthoates in alkaline solutions. The researchers conducted a detailed investigation using pH-rate profiles, activation parameters, and kinetic solvent isotope effects, which indicated a mechanism involving intramolecular catalysis (Bowden, Law, & Ranson, 1978).

Enantioselective Oxidative Coupling

The application of methyl 8-hydroxy-1-naphthoate in enantioselective oxidative coupling has been demonstrated. Kim et al. (2004) employed chiral ligands in the catalytic asymmetric oxidative coupling of this compound to produce binaphthol derivatives. This highlighted the potential of methyl 8-hydroxy-1-naphthoate in asymmetric synthesis and organic chemistry applications (Kim et al., 2004).

Synthesis of Derivatives

Podeschwa and Rossen (2015) reported on the synthesis of methyl-1-hydroxy-2-naphthoate derivatives using a two-step approach, including Heck coupling and Dieckmann cyclization. This methodology facilitates the production of these derivatives on a multigram scale, showcasing the compound's relevance in organic synthesis (Podeschwa & Rossen, 2015).

Polymorphism Investigation

Sahoo et al. (2020) conducted an experimental and computational investigation into the polymorphism of a piperidine substituted methyl 3-hydroxy-2-naphthoate. The study utilized various analytical techniques to understand the differences in intermolecular interactions and optical properties, contributing to the knowledge of polymorphism in related compounds (Sahoo et al., 2020).

Intramolecular Hydrogen Bond as a Switch

A study by Catalán et al. (1999) investigated substituted naphthalene compounds, including methyl 1-hydroxy-2-naphthoate, focusing on their intramolecular hydrogen bonds (IMHB). The position of the IMHB acted as a switch for excited state intramolecular proton transfer (ESIPT) processes, revealing insights into the photostability of these molecules (Catalán et al., 1999).

Anti-inflammatory Properties

The anti-inflammatory effects of methyl-1-hydroxy-2-naphthoate were examined by Zhang et al. (2011) in the context of macrophages. The study demonstrated that this compound inhibits inflammatory responses via suppression of NF-κB, JNK, and p38 MAPK pathways, indicating its potential in medical research (Zhang et al., 2011).

Safety And Hazards

“Methyl 8-hydroxy-1-naphthoate” is associated with certain hazards. The hazard statements include H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 8-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFPEOQMHEQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346015
Record name Methyl 8-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-hydroxy-1-naphthoate

CAS RN

5247-86-9
Record name 1-Naphthalenecarboxylic acid, 8-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5247-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Packer, DCC Smith - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
The lactone of 8-hydroxy-1-naphthoic acid reacts with nucleophilic reagents to give a variety of 8-hydroxy-1-naphthoyl compounds. In these an intramolecular hydrogen bond unites the …
Number of citations: 13 pubs.rsc.org
N Krause, S Ebert, A Haubrich - Liebigs Annalen, 1997 - Wiley Online Library
… LZ31 cis:trans ratio for the protonation of enolate 2 with 2-methoxyphenol: 70:30; with methyl 8-hydroxy-1-naphthoate: 40:60. J. March, Advanced Organic Chemistry, Wiley, New York, …

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